

Spectroscopic Profile of 1,13-Tridecanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,13-Tridecanediol*

Cat. No.: B076597

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,13-tridecanediol**, a long-chain diol with applications in various fields of chemical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for **1,13-tridecanediol** (CAS No. 13362-52-2) has been compiled from the Spectral Database for Organic Compounds (SDBS). The data is organized into the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for 1,13-Tridecanediol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.27	br s	18H	$-(\text{CH}_2)_9-$
1.56	m	4H	$\text{HO}-\text{CH}_2-\text{CH}_2-(\text{CH}_2)_9-$ $\text{CH}_2-\text{CH}_2-\text{OH}$
3.64	t	4H	$\text{HO}-\text{CH}_2-(\text{CH}_2)_{11}-\text{CH}_2-$ OH

Note: The broad singlet for the central methylene groups is due to their similar chemical environments.

Table 2: ^{13}C NMR Spectroscopic Data for 1,13-Tridecanediol

Chemical Shift (δ) ppm	Assignment
25.7	C3, C11
29.4	C4, C10
29.6	C5, C6, C7, C8, C9
32.8	C2, C12
63.1	C1, C13

Table 3: IR Spectroscopic Data for 1,13-Tridecanediol

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3334	46	O-H stretch (hydrogen-bonded)
2919	6	C-H stretch (asymmetric)
2851	9	C-H stretch (symmetric)
1466	41	C-H bend (scissoring)
1058	42	C-O stretch
720	73	-(CH ₂) _n - rock

Table 4: Mass Spectrometry Data for 1,13-Tridecanediol

m/z	Relative Intensity (%)	Assignment
41	100	[C ₃ H ₅] ⁺
43	85	[C ₃ H ₇] ⁺
55	98	[C ₄ H ₇] ⁺
69	70	[C ₅ H ₉] ⁺
83	55	[C ₆ H ₁₁] ⁺
97	25	[C ₇ H ₁₃] ⁺
111	10	[C ₈ H ₁₅] ⁺
125	5	[C ₉ H ₁₇] ⁺
139	2	[C ₁₀ H ₁₉] ⁺
153	1	[C ₁₁ H ₂₁] ⁺
167	<1	[C ₁₂ H ₂₃] ⁺
181	<1	[C ₁₃ H ₂₅] ⁺
198	<1	[M-H ₂ O] ⁺
216	Not observed	[M] ⁺ (Molecular Ion)

Note: The molecular ion peak is often not observed in the electron ionization mass spectra of long-chain alcohols due to facile fragmentation.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ^1H).

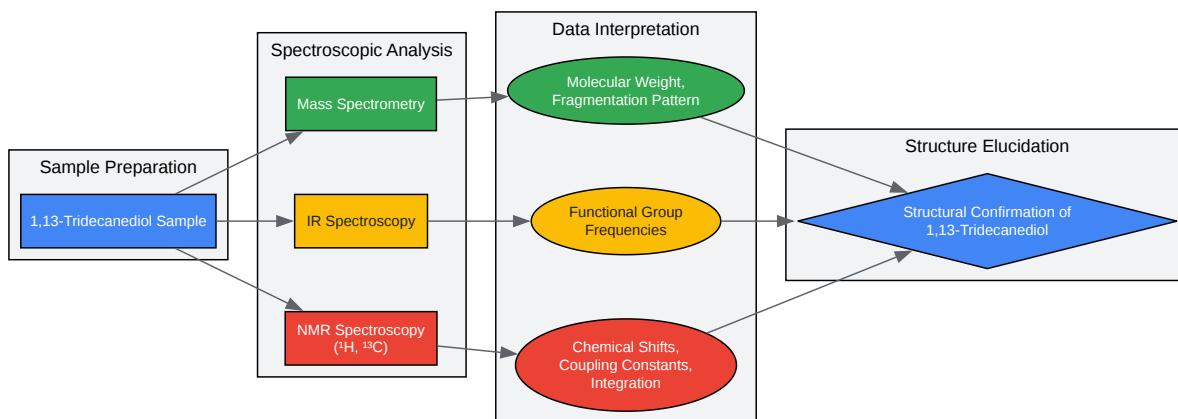
- Sample Preparation: A sample of **1,13-tridecanediol** (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: For a solid sample like **1,13-tridecanediol**, the KBr pellet method is frequently used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

- **Instrument Setup:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
- **Data Acquisition:** The sample is placed in the spectrometer's beam path, and the interferogram is recorded.
- **Data Processing:** The interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** A small amount of the sample is introduced into the ion source, where it is vaporized.
- **Ionization:** The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+) and fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,13-Tridecanediol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076597#spectroscopic-data-for-1-13-tridecanediol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com